
NVP-ACC789
Overview
Description
It targets human vascular endothelial growth factor receptor-1, vascular endothelial growth factor receptor-2, vascular endothelial growth factor receptor-3, and platelet-derived growth factor receptor-beta with inhibitory concentration values of 0.38, 0.02, 0.18, and 1.4 micromolar, respectively . This compound is primarily used in scientific research to study angiogenesis and related cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of NVP-ACC789 involves multiple steps, starting with the preparation of the core phthalazinamine structure. The key steps include:
- Bromination of 3-methylphenylamine to obtain 3-bromo-4-methylphenylamine.
- Coupling of 3-bromo-4-methylphenylamine with 4-pyridinylmethyl chloride to form the intermediate.
- Cyclization of the intermediate to form the phthalazinamine core structure .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The compound is typically purified using recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: NVP-ACC789 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups on the phthalazinamine core.
Substitution: Substitution reactions are common, especially on the aromatic rings, to introduce different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation and nitration reactions are performed using reagents like bromine and nitric acid.
Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which are used for further research and development .
Scientific Research Applications
NVP-ACC789 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of vascular endothelial growth factor receptor tyrosine kinases.
Biology: Investigates the role of vascular endothelial growth factor receptors in cellular processes such as proliferation, migration, and angiogenesis.
Medicine: Explores potential therapeutic applications in cancer treatment by inhibiting angiogenesis and tumor growth.
Industry: Utilized in the development of new drugs targeting vascular endothelial growth factor receptors and related pathways
Mechanism of Action
NVP-ACC789 exerts its effects by inhibiting the activity of vascular endothelial growth factor receptor tyrosine kinases. It binds to the adenosine triphosphate-binding site of these receptors, preventing their phosphorylation and subsequent activation. This inhibition blocks the downstream signaling pathways involved in angiogenesis, cell proliferation, and migration .
Comparison with Similar Compounds
NVP-ACC789 is unique due to its high selectivity and potency towards vascular endothelial growth factor receptor tyrosine kinases. Similar compounds include:
Cabozantinib: Inhibits multiple receptor tyrosine kinases, including vascular endothelial growth factor receptors and c-Met.
Sorafenib: Targets vascular endothelial growth factor receptors, platelet-derived growth factor receptors, and Raf kinases.
Sunitinib Malate: Inhibits vascular endothelial growth factor receptors, platelet-derived growth factor receptors, and c-Kit.
This compound stands out due to its specific inhibition profile and its effectiveness in blocking vascular endothelial growth factor-induced cellular processes .
Properties
IUPAC Name |
N-(3-bromo-4-methylphenyl)-4-(pyridin-4-ylmethyl)phthalazin-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrN4/c1-14-6-7-16(13-19(14)22)24-21-18-5-3-2-4-17(18)20(25-26-21)12-15-8-10-23-11-9-15/h2-11,13H,12H2,1H3,(H,24,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXWKSXUPEFVUOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NN=C(C3=CC=CC=C32)CC4=CC=NC=C4)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80426082 | |
Record name | N-(3-bromo-4-methylphenyl)-4-(pyridin-4-ylmethyl)phthalazin-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80426082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
300842-64-2 | |
Record name | N-(3-bromo-4-methylphenyl)-4-(pyridin-4-ylmethyl)phthalazin-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80426082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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